4-Oxo-5-hexenoic Acid

Description

BenchChem offers high-quality 4-Oxo-5-hexenoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-5-hexenoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

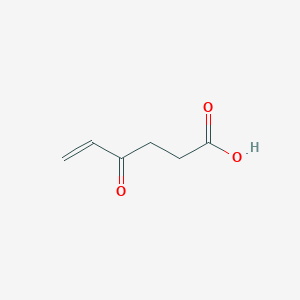

Structure

3D Structure

Properties

IUPAC Name |

4-oxohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHQSIFTHFMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388662 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6934-64-1 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Oxo-5-hexenoic Acid" fundamental properties

The following technical guide details the properties, synthesis, and application of 4-Oxo-5-hexenoic Acid , a critical chemical probe and irreversible inhibitor in metabolic research.

Function: Irreversible Inhibitor & Metabolic Probe | CAS: 6934-64-1 | Class:

Executive Summary

4-Oxo-5-hexenoic acid (also known as

Physicochemical Identity

The molecule features a carboxylic acid tail for solubility/recognition and a reactive vinyl ketone headgroup for covalent ligation.

| Property | Data |

| IUPAC Name | 4-Oxohex-5-enoic acid |

| Common Synonyms | 4-Keto-5-hexenoic acid; |

| CAS Number | 6934-64-1 |

| Molecular Formula | C |

| Molecular Weight | 128.13 g/mol |

| Functional Groups | Carboxylic Acid (C1), Ketone (C4), Alkene (C5=C6) |

| Reactivity Profile | Electrophile (Michael Acceptor); susceptible to nucleophilic attack at C6.[2] |

| Physical State | Low-melting solid or viscous oil (dependent on purity). |

Chemical Synthesis Strategy

The most robust synthetic route involves the nucleophilic opening of succinic anhydride using a vinyl organometallic reagent. This method ensures the preservation of the terminal alkene while installing the ketone functionality.

Mechanism of Synthesis

The reaction utilizes Vinylmagnesium bromide (Grignard reagent) acting upon Succinic anhydride . To prevent double addition (formation of the tertiary alcohol), the reaction is performed at low temperatures, often utilizing a Lewis acid catalyst or specific solvent controls (THF/Ether).

Visualization: Synthesis Pathway

Figure 1: Selective ring-opening of succinic anhydride via Grignard addition to yield 4-oxo-5-hexenoic acid.

Detailed Protocol: Synthesis of 4-Oxo-5-hexenoic Acid

Reagents: Succinic anhydride (10.0 g, 100 mmol), Vinylmagnesium bromide (1.0 M in THF, 100 mL), Dry THF (200 mL), 1M HCl.

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add Succinic anhydride and dissolve in dry THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add Vinylmagnesium bromide dropwise over 60 minutes. Note: Slow addition is critical to minimize polymerization of the vinyl group.

-

Reaction: Stir at -78°C for 2 hours. Allow the mixture to warm to -20°C slowly over 1 hour.

-

Quench: Pour the reaction mixture into 200 mL of ice-cold 1M HCl saturated with NaCl. This hydrolyzes the magnesium salt and protonates the carboxylate.

-

Extraction: Extract with Ethyl Acetate (

mL). Combine organic layers and wash with brine. -

Purification: Dry over anhydrous Na

SO

Biological Mechanism of Action

4-Oxo-5-hexenoic acid acts as a "suicide substrate" or mechanism-based inhibitor. Its structural similarity to 2-oxo acids (like

Target: DHTKD1 Inhibition

DHTKD1 is a thiamin diphosphate (ThDP)-dependent enzyme involved in the degradation of L-lysine and L-tryptophan.[1]

-

Binding: The carboxylate group of 4-oxo-5-hexenoic acid anchors the molecule in the substrate-binding pocket (mimicking the

-keto acid substrate). -

Inactivation: The vinyl ketone moiety is positioned near a catalytic nucleophile (typically a Cysteine thiol or a ThDP-enamine intermediate).

-

Covalent Bond: A Michael addition occurs, forming a stable covalent adduct that permanently disables the enzyme.

Visualization: Mechanism of Inactivation[3]

Figure 2: Kinetic pathway of DHTKD1 inactivation. The transition from reversible binding to covalent modification is governed by

Experimental Assay: DHTKD1 Inhibition

To validate the activity of 4-oxo-5-hexenoic acid, researchers utilize a spectrophotometric assay tracking the reduction of an artificial electron acceptor (e.g., DCPIP) coupled to the dehydrogenase activity.

Protocol: Time-Dependent Inhibition Assay

-

Enzyme Preparation: Recombinant human DHTKD1 (0.5

M final concentration). -

Substrate Mix: 2-Oxoadipate (substrate) and Thiamin Diphosphate (cofactor) in reaction buffer (50 mM HEPES, pH 7.4, 2 mM MgCl

). -

Inhibitor Pre-incubation:

-

Incubate DHTKD1 with varying concentrations of 4-oxo-5-hexenoic acid (0, 10, 50, 100

M) at 25°C. -

At time points

min, remove an aliquot.

-

-

Activity Measurement: Dilute the aliquot into the Substrate Mix containing DCPIP (60

M). -

Data Analysis: Measure absorbance decrease at 600 nm (reduction of DCPIP). Plot % Remaining Activity vs. Time .

-

Result: Activity should decay pseudo-first-order.

-

Calculation: Determine

for each concentration and plot

-

Safety & Handling

-

Toxicity: As an alkylating agent, 4-oxo-5-hexenoic acid is potentially genotoxic and a skin sensitizer. Handle in a fume hood.

-

Stability: The terminal enone is prone to polymerization. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Waste: Dispose of as hazardous organic waste containing reactive electrophiles.

References

-

Leandro, P., et al. (2020). "Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex." bioRxiv.

-

Håversen, L., et al. (2010).

-Helix of Human Lactoferrin." Antimicrobial Agents and Chemotherapy.[3] -

FineTech Industry. (n.d.). "4-Oxo-5-hexenoic Acid Product Data." FineTech Chemical Product Database.

-

Santa Cruz Biotechnology. (n.d.). "4-Oxo-5-hexenoic Acid (CAS 6934-64-1)."[4][5] SCBT Product Catalog.

Sources

- 1. Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening Compounds P30 | EvitaChem [evitachem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Oxo-5-hexenoic Acid | CAS: 6934-64-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to 4-Oxo-5-hexenoic Acid: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Intermediate

4-Oxo-5-hexenoic acid (CAS Number: 6934-64-1), a bifunctional molecule featuring both a γ-keto group and a terminal vinyl moiety, represents a cornerstone intermediate in modern organic and medicinal chemistry.[1] Its unique structural arrangement offers a rich landscape for chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, actionable understanding of this compound's synthesis, chemical behavior, and, most notably, its pivotal role in the generation of pharmaceutically active agents. We will delve into the practical aspects of its preparation, explore the mechanistic underpinnings of its reactivity, and illuminate its application in the synthesis of the anti-epileptic drug Vigabatrin, thereby offering a comprehensive resource for leveraging this versatile molecule in contemporary research and development endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective application. The properties of 4-Oxo-5-hexenoic acid are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 6934-64-1 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | 4-oxohex-5-enoic acid | [2] |

| Synonyms | 4-oxohex-5-enoic acid, γ-keto-δ-vinylpentanoic acid | [2] |

| Canonical SMILES | C=CC(=O)CCC(=O)O | [2] |

| InChI Key | LMEHQSIFTHFMQS-UHFFFAOYSA-N | [2] |

Synthesis of 4-Oxo-5-hexenoic Acid: A Practical Approach

The synthesis of 4-Oxo-5-hexenoic acid is a critical first step for its utilization in further chemical transformations. While several conceptual routes are alluded to in the patent literature, a robust and reproducible laboratory-scale synthesis is paramount for research and development. A prevalent and logical approach involves the nucleophilic addition of a vinyl organometallic reagent to a derivative of succinic acid, followed by an acidic workup.

Reaction Principle: Grignard Addition to an Anhydride

The core of this synthetic strategy lies in the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with succinic anhydride. This reaction exemplifies the nucleophilic acyl substitution mechanism, where the highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of the anhydride. The tetrahedral intermediate then collapses, leading to the ring-opening of the anhydride. A subsequent acidic workup protonates the resulting carboxylate to yield the desired γ-keto acid.

Sources

Technical Monograph: Structural Elucidation and Spectroscopic Characterization of 4-Oxo-5-hexenoic Acid

Executive Summary

4-Oxo-5-hexenoic acid is a critical metabolic intermediate and a structural analogue of 5-aminolevulinic acid (ALA). Its significance in drug development lies in its reactivity as a Michael acceptor, making it a potent irreversible inhibitor of enzymes containing active-site thiol groups, most notably 5-aminolevulinate dehydratase (ALA-D) .

This guide provides a definitive reference for the spectroscopic identification of 4-oxo-5-hexenoic acid. Unlike stable saturated fatty acids, this molecule possesses a conjugated vinyl ketone moiety susceptible to polymerization and nucleophilic attack. Therefore, the protocols detailed below emphasize not just detection, but sample integrity preservation during analysis.

Synthesis & Sample Preparation Strategy

To obtain high-purity spectral data, one cannot rely on degraded commercial standards. The synthesis typically involves the nucleophilic opening of succinic anhydride.

Synthetic Pathway (Recommended)

The most direct route for researchers involves the reaction of succinic anhydride with a vinyl organometallic reagent. Note that direct Grignard addition can lead to bis-addition (forming tertiary alcohols); therefore, temperature control is paramount.

Sample Handling for Spectroscopy[1]

-

Solvent Selection: Use deuterated chloroform (

) for NMR to prevent exchange of the carboxylic proton, though DMSO- -

Stabilization: If storing the neat oil, add 0.01% Hydroquinone or BHT to inhibit polymerization of the vinyl group.

-

Purity Check: Before MS injection, verify the absence of the "bis-addition" lactone byproduct via TLC (Thin Layer Chromatography).

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The NMR signature of 4-oxo-5-hexenoic acid is characterized by the distinct ABC spin system of the vinyl group and the

H NMR Data (400 MHz, )

The vinyl region is diagnostic. The proton on C5 is deshielded by the carbonyl anisotropy, while the terminal protons show characteristic geminal and vicinal coupling.

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| COOH | 11.0 - 12.0 | Broad Singlet | 1H | - | Carboxylic Acid Proton |

| H-5 | 6.38 | dd | 1H | Vinyl CH (Internal) | |

| H-6a | 6.26 | dd | 1H | Vinyl CH (Terminal, Trans) | |

| H-6b | 5.88 | dd | 1H | Vinyl CH (Terminal, Cis) | |

| H-3 | 2.92 | Triplet | 2H | ||

| H-2 | 2.68 | Triplet | 2H |

Note: The chemical shifts of H-2 and H-3 may vary slightly depending on concentration due to dimerization of the carboxylic acid.

C NMR Data (100 MHz, )

| Carbon | Chemical Shift ( | Type | Assignment |

| C-4 | 198.2 | C=O | Conjugated Ketone |

| C-1 | 178.5 | COOH | Carboxylic Acid |

| C-5 | 136.4 | CH | Vinyl CH (Internal) |

| C-6 | 128.8 | CH | Vinyl CH |

| C-3 | 33.5 | CH | |

| C-2 | 27.8 | CH |

Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the presence of two carbonyl environments. The key to identification is resolving the conjugated ketone from the acid carbonyl.

-

3300 - 2500 cm

: Broad, jagged absorption (O-H stretch) characteristic of carboxylic acid dimers. -

1715 cm

: Strong C=O stretch (Carboxylic Acid). -

1685 cm

: Strong C=O stretch (Conjugated Vinyl Ketone). Note: Conjugation lowers the frequency compared to a saturated ketone (~1715). -

1615 cm

: Medium C=C stretch (Alkene). -

1405 cm

: C-H bending (alpha-methylene). -

980 cm

: C-H out-of-plane bending (Vinyl group).

Mass Spectrometry (MS)[4][5]

Mass spectrometry analysis requires care. In GC-MS, the carboxylic acid tail often leads to peak tailing; derivatization (methylation) is recommended. In ESI-MS (LC-MS), the negative mode is preferred for the free acid.

Fragmentation Logic (EI-MS, 70 eV)

Molecular Ion (M+):

The fragmentation follows two primary pathways:

| m/z | Intensity | Fragment Structure | Mechanism |

| 128 | Low | Molecular Ion | |

| 111 | Low | Loss of Hydroxyl | |

| 100 | Medium | Loss of Carbon Monoxide | |

| 73 | Base Peak | ||

| 55 | High | Acryloyl cation (Diagnostic) | |

| 45 | Medium | Carboxyl fragment |

Fragmentation Pathway Diagram

Biological Relevance & Stability

Mechanism of Action

4-Oxo-5-hexenoic acid acts as a suicide substrate. It mimics the structure of 5-aminolevulinic acid (ALA). When it enters the active site of ALA-dehydratase, the enzyme's active site lysine forms a Schiff base with the ketone. However, the adjacent vinyl group (Michael acceptor) then alkylates a nearby active-site zinc-cysteine thiolate, covalently modifying and irreversibly inhibiting the enzyme [1].

Stability Warning

Critical Insight: Unlike its saturated counterpart (4-oxohexanoic acid), this molecule is light and heat sensitive .

-

Storage: -20°C under Argon.

-

Solubility: Soluble in water, ethanol, and chloroform.

-

Derivatization: For GC-MS quantification, convert to the methyl ester using diazomethane or

-Methanol to improve peak shape and thermal stability.

References

-

PubChem. (2025).[1] 4-Oxo-5-hexenoic Acid | C6H8O3.[1][2] National Library of Medicine. [Link]

-

Farina, M., et al. (2001).[3] Selenoxides inhibit delta-aminolevulinic acid dehydratase. Toxicology Letters, 119(1), 27-37.[3] [Link]

-

NIST Mass Spec Data Center. (2023). Fragmentation Patterns of Carboxylic Acids and Vinyl Ketones. NIST Chemistry WebBook, SRD 69. [Link]

Sources

4-Oxo-5-hexenoic Acid: A Covalent Warhead and Metabolic Probe

[1]

Executive Summary

4-Oxo-5-hexenoic acid (also known as 4-oxohex-5-enoic acid; CAS 6934-64-1) is a reactive organic small molecule characterized by a terminal

Biologically, it is significant in three primary contexts:

-

Irreversible Inhibition of DHTKD1: It covalently inhibits the E1 subunit of the 2-oxoadipate dehydrogenase complex.

-

Metabolic Marker of GABA-AT Inactivation: It is the terminal degradation product released after the suicide inhibition of GABA aminotransferase by Vigabatrin (4-amino-5-hexenoic acid).

-

Antibiotic Scaffold: Its 5-acetamido derivative, Alaremycin , is a natural product antibiotic that targets heme biosynthesis by inhibiting porphobilinogen synthase (PBGS).[6][7][8][9][10]

Chemical Profile and Reactivity

The biological activity of 4-oxo-5-hexenoic acid is driven by its electrophilic enone system.

Structural Analysis[1][10][11]

-

Formula:

-

Key Functional Group: Vinyl ketone (Enone) at C4-C5.

-

Reactivity: The C5 carbon is electron-deficient, making it highly susceptible to nucleophilic attack by thiols (cysteine) or amines (lysine) via 1,4-conjugate addition (Michael addition).

Mechanism of Action: Michael Addition

The core mechanism for its biological activity involves the formation of a covalent bond with the target protein.

Reaction Scheme:

-

Nu: Nucleophile (e.g., Cys-SH, Lys-NH2).

-

Result: Permanent alkylation of the enzyme, typically leading to irreversible inactivation.

Biological Targets and Activity[5][10][12]

Inhibition of Human DHTKD1

Target: Dehydrogenase E1 and Transketolase Domain Containing 1 (DHTKD1). Role: DHTKD1 is the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHc), critical for lysine, tryptophan, and hydroxylysine catabolism.

-

Mechanism: 4-Oxo-5-hexenoic acid acts as a structural analog of the natural substrate, 2-oxoadipate. However, instead of undergoing decarboxylation, the vinyl ketone warhead traps the active site machinery.

-

Kinetic Profile: It functions as an irreversible inhibitor .[11]

- (Inhibition Constant): Reflects initial binding affinity.

- (Inactivation Rate): Reflects the rate of covalent bond formation.

-

Outcome: Complete loss of OADHc activity, mimicking the metabolic block seen in AMOXAD (2-aminoadipic and 2-oxoadipic aciduria).

GABA Aminotransferase (GABA-AT) Inactivation Pathway

Context: 4-Oxo-5-hexenoic acid appears as a metabolic "scar" following the action of the anti-epileptic drug Vigabatrin (4-amino-5-hexenoic acid).

-

The Vigabatrin Mechanism: Vigabatrin is a mechanism-based inactivator (suicide substrate) of GABA-AT.[11] It binds to the PLP cofactor, forms a Schiff base, and undergoes a series of tautomerizations.[11]

-

Release of 4-Oxo-5-hexenoic Acid: Upon denaturation or hydrolysis of the inactivated enzyme-inhibitor complex, the covalently bound adduct decomposes, releasing 4-oxo-5-hexenoic acid.

-

Significance: Detection of 4-oxo-5-hexenoic acid confirms the specific enamine/Michael addition mechanism of Vigabatrin inactivation.

Antibiotic Activity (Alaremycin Connection)

Molecule: Alaremycin (5-acetamido-4-oxo-5-hexenoic acid).[1][5][7][9][12][13] Target: Porphobilinogen Synthase (PBGS), also known as ALA Dehydratase.

-

Mechanism: Alaremycin mimics 5-aminolevulinic acid (ALA), the natural substrate of PBGS.[6][7][8][9] The 4-oxo-5-hexenoic acid core anchors the molecule in the active site, while the acetamido group interacts with specific residues (Lys205/Lys260 in P. aeruginosa PBGS).

-

Result: Competitive inhibition preventing the condensation of ALA molecules into porphobilinogen, effectively starving bacteria of heme.

Experimental Protocols

Synthesis of 4-Oxo-5-hexenoic Acid

Method adapted from Friedel-Crafts Acylation (White Rose ePrints, 2017).[1]

Reagents:

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Maintain a nitrogen atmosphere.

-

Suspension: Suspend anhydrous

(1.1 equiv) and succinic anhydride (1.0 equiv) in dry 1,2-dichloroethane. -

Reaction: Vigorously stir the suspension. Cautiously bubble ethylene gas through the solution.[4]

-

Timing: Continue bubbling for 5–6 hours at room temperature. The reaction relies on the acylation of ethylene.

-

Quench: Pour the reaction mixture into ice-cold 5% HCl to quench the aluminum complex.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Recrystallize or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient). -

Yield: Expect ~20–25% yield.

-

Validation:

NMR (

Determination of for Irreversible Inhibition

Use this protocol to characterize inhibition of DHTKD1 or similar enzymes.

Materials:

-

Purified Enzyme (e.g., recombinant human DHTKD1).

-

Substrate (e.g., 2-oxoadipate).

-

Cofactors (Thiamine diphosphate,

). -

Inhibitor: 4-Oxo-5-hexenoic acid (dissolved in water or DMSO).[1]

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl.

Workflow:

-

Pre-incubation: Incubate the enzyme with varying concentrations of 4-oxo-5-hexenoic acid (

) for different time points (-

range:

-

Time points: 0, 2, 5, 10, 20, 30 min.

-

range:

-

Activity Assay: At each time point, remove an aliquot and dilute it 50-100 fold into a reaction mixture containing saturating substrate. Measure residual enzyme activity (

). -

Data Analysis:

-

Plot

vs. time ( -

Plot

vs. -

Fit to the equation:

.

-

-

Output: Report

(max inactivation rate) and

Visualization of Mechanisms

Pathway Diagram: Biological Context

This diagram illustrates the dual role of the 4-oxo-5-hexenoic acid scaffold in Heme biosynthesis (Alaremycin) and Lysine catabolism (DHTKD1).

Caption: Biological targets of 4-oxo-5-hexenoic acid and its derivatives in heme and lysine pathways.

Reaction Mechanism: Michael Addition

This diagram details the chemical mechanism of enzyme inactivation.[11]

Caption: Mechanism of irreversible inhibition via Michael addition to an active site nucleophile.

References

-

Inhibition of Human DHTKD1: Leandro, J., et al. (2020). Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. bioRxiv. Link

-

Discovery of Alaremycin: Awa, Y., et al. (2005). Isolation of a New Antibiotic, Alaremycin, Structurally Related to 5-Aminolevulinic Acid from Streptomyces sp.[7][9][13] A012304.[7][13] Bioscience, Biotechnology, and Biochemistry, 69(9), 1721–1725. Link

-

GABA-AT Inactivation Mechanism: Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators.[11] Treatments for Epilepsies and Addictions. Chemical Reviews, 118(7), 4037–4104. Link

-

Synthesis via Friedel-Crafts: Vara, B. A., & Johnston, J. N. (2017). Synthesis and Deployment of an Elusive Fluorovinyl Cation Equivalent. Journal of the American Chemical Society, 139(40), 14077–14089.[15] Link

-

Alaremycin Structure & Target: Heinemann, I. U., et al. (2010). Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin. Antimicrobial Agents and Chemotherapy, 54(4), 1533–1539. Link

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 6-(1-Naphthyl)-4-oxo-5-hexenoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. 4-Oxo-5-hexenoic Acid | CAS: 6934-64-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Laboratory-scale synthesis protocol for "4-Oxo-5-hexenoic Acid"

Part 1: Core Directive & Executive Summary

Objective: Synthesize 4-oxo-5-hexenoic acid (CAS: 7019-71-8), a reactive

Strategic Rationale: This compound serves as a critical Michael acceptor in metabolic studies (heme biosynthesis inhibition) and a monomer for functionalized polymers. Its synthesis is non-trivial due to two competing factors:

-

Bis-addition: The high reactivity of vinyl nucleophiles can lead to double addition to the anhydride, forming a tertiary alcohol.

-

Polymerization: The product contains an acryloyl group (

), making it prone to spontaneous polymerization or Michael addition during workup.

Selected Methodology: We will utilize a Nucleophilic Ring-Opening of Succinic Anhydride using a Vinylzinc intermediate (transmetallated from Vinylmagnesium bromide).

-

Why Vinylzinc? Unlike the hard Grignard reagent (VinylMgBr), the organozinc species is softer and less nucleophilic, significantly reducing the risk of bis-addition to the formed ketone.

-

Why Succinic Anhydride? It provides the requisite 4-carbon backbone and the carboxylic acid terminus in a single step, utilizing the "masked" reactivity of the anhydride to protect the acid functionality during the reaction.

Part 2: Scientific Integrity & Logic (The Protocol)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the desymmetrization of succinic anhydride. The nucleophile (Vinyl-M) attacks one carbonyl, opening the ring to form the keto-carboxylate.

Key Mechanistic Insight:

In the presence of a Lewis acid (

DOT Diagram: Reaction Scheme

Caption: Mechanistic pathway for the zinc-mediated ring opening of succinic anhydride.

Experimental Protocol

Reagents & Materials:

-

Succinic Anhydride (Reagent Grade, >99%)

-

Vinylmagnesium Bromide (1.0 M solution in THF)

-

Zinc Chloride (

), anhydrous (dried under vacuum/heat if necessary) -

Tetrahydrofuran (THF), anhydrous/inhibitor-free

-

Hydroquinone (Polymerization Inhibitor)

-

Dichloromethane (DCM) for extraction

-

1M HCl (aq)

Equipment:

-

3-Neck Round Bottom Flask (500 mL)

-

Schlenk line (Argon/Nitrogen atmosphere)

-

Low-temperature thermometer

-

Addition funnel (pressure-equalizing)

Step-by-Step Methodology:

Phase A: Preparation of Vinylzinc Reagent (In Situ)

-

Setup: Flame-dry the 500 mL flask and flush with Argon. Add a magnetic stir bar.

-

Zinc Solution: Charge the flask with anhydrous

(1.1 equiv, 15.0 g for a 100 mmol scale) and anhydrous THF (100 mL). Stir until dissolved. -

Transmetallation: Cool the solution to 0°C (ice bath).

-

Addition: Slowly add Vinylmagnesium bromide (1.0 equiv, 100 mL of 1.0 M solution) dropwise over 30 minutes.

-

Observation: A white precipitate (

) may form. This is normal. -

Logic: This generates the milder Vinylzinc species. Stir for 45 minutes at 0°C.

-

Phase B: Acylation Reaction 5. Cooling: Cool the Vinylzinc suspension to -78°C (Dry Ice/Acetone bath). 6. Substrate Addition: Dissolve Succinic Anhydride (0.9 equiv, 9.0 g) in anhydrous THF (50 mL) in a separate dry flask. Transfer this solution via cannula or syringe into the reaction mixture over 20 minutes.

- Critical Control: Keep the internal temperature below -65°C to prevent side reactions.

- Reaction: Allow the mixture to warm slowly to -20°C over 2 hours.

- Checkpoint: TLC (using a bromocresol green stain for acids) can monitor the consumption of anhydride, but hydrolysis risk makes in-situ monitoring difficult. Rely on time/temp.

Phase C: Quench & Isolation (The "Danger Zone") 8. Quench: Cool back to 0°C . Pour the reaction mixture into a vigorously stirred mixture of 1M HCl (200 mL) and crushed ice.

- pH Control: Adjust pH to ~2.0. Do not go too acidic (<1.0) to avoid acid-catalyzed polymerization.

- Inhibition: Immediately add 10 mg of Hydroquinone to the aqueous phase.

- Why? The free acid form of the vinyl ketone is highly prone to radical polymerization once isolated.

- Extraction: Extract rapidly with DCM (

- Drying: Combine organic layers, wash with brine (100 mL), and dry over anhydrous

- Concentration: Filter and concentrate under reduced pressure (Rotavap) at room temperature (bath < 25°C). Do not heat.

- Result: A pale yellow oil.

Phase D: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (Acid-washed or standard).

-

Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50) + 0.1% Acetic Acid.

-

Storage: Store the pure oil at -20°C, stabilized with 50-100 ppm BHT or Hydroquinone.

Data Interpretation & Quality Control

Expected Analytical Data:

| Technique | Expected Signal | Structural Assignment |

| 1H NMR ( | Carboxylic Acid (-COOH) | |

| Vinyl Protons ( | ||

| IR Spectroscopy | 1710 cm⁻¹ (broad) | Carboxylic Acid C=O |

| 1685 cm⁻¹ (sharp) | Conjugated Ketone C=O | |

| 1615 cm⁻¹ | Alkene C=C |

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Bis-addition of Grignard | Ensure efficient transmetallation to Zinc; keep temp low. |

| Polymerization (Gel) | Lack of inhibitor / Heat | Add Hydroquinone before concentration; Keep bath <25°C. |

| Product is Saturated | Contamination | Ensure VinylMgBr quality; avoid reduction conditions. |

Part 3: Visualization & Workflow

Experimental Workflow Diagram

Caption: Step-by-step workflow emphasizing the critical polymerization inhibition step.

References

-

Prepar

-Keto Acids via Anhydrides:-

Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. (Foundational methodology for anhydride ring opening).

-

-

Specific Metabolite Identification

- Vinyl Grignard Handling: Ramsden, H. E., et al. (1957). "Preparation of Vinylmagnesium Chloride and Some of Its Reactions." The Journal of Organic Chemistry, 22(12), 1602–1605.

- Zhu, L., et al. (2004).

Disclaimer: This protocol involves the handling of pyrophoric reagents (Grignard) and toxic/reactive Michael acceptors. All work must be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: Kinetic Profiling of 4-Oxo-5-hexenoic Acid in Enzyme Assays

Abstract

This application note details the experimental conditions for characterizing 4-Oxo-5-hexenoic Acid (4-OHA), a reactive vinyl ketone metabolite, as a mechanism-based irreversible inhibitor. While historically identified as a degradation product of the antiepileptic drug Vigabatrin during GABA transaminase (GABA-T) inactivation, 4-OHA has emerged as a critical probe for 2-oxoacid dehydrogenases , specifically DHTKD1 (Dehydrogenase E1 and Transketolase Domain Containing 1). This guide focuses on the Time-Dependent Inhibition (TDI) assay, utilizing a DCPIP-coupled reporter system to determine the inactivation parameters (

Mechanistic Background & Biological Relevance[1][2]

4-Oxo-5-hexenoic acid is a structural analog of 2-oxoadipate and succinic semialdehyde. Its terminal vinyl ketone group functions as a Michael acceptor , capable of forming covalent adducts with nucleophilic residues (e.g., Cysteine) or cofactors (Thiamine Diphosphate, ThDP) within enzyme active sites.

In the context of DHTKD1 , a key enzyme in lysine and tryptophan metabolism, 4-OHA acts as a suicide substrate. It mimics the natural substrate (2-oxoadipate), binds reversibly to the active site, and then undergoes a specific nucleophilic attack, permanently inactivating the enzyme [1].

Pathway Visualization: Mechanism of Inactivation

The following diagram illustrates the kinetic pathway for 4-OHA mediated inactivation, distinguishing between the initial reversible binding event and the subsequent irreversible covalent modification.

Figure 1: Kinetic scheme of mechanism-based inactivation. 4-OHA binds to the enzyme to form a reversible complex (E·I) before forming a stable covalent adduct.

Experimental Design & Materials

Critical Reagents

-

Target Enzyme: Recombinant human DHTKD1 (E1 component) or purified GABA-T.

-

Inhibitor: 4-Oxo-5-hexenoic Acid (Synthesis often required via acid hydrolysis of Vigabatrin metabolites or custom organic synthesis [2]).

-

Reporter Dye: 2,6-Dichlorophenolindophenol (DCPIP).

-

Cofactors: Thiamine Diphosphate (ThDP),

. -

Buffer System: Potassium Phosphate (

) is preferred over Tris to minimize amine-based interference with the vinyl ketone.

Assay Principle: The DCPIP Coupled Reaction

Direct monitoring of 4-OHA consumption is difficult. Instead, we utilize a residual activity assay . The enzyme is pre-incubated with 4-OHA, and aliquots are removed at specific time points to measure remaining catalytic activity using the DCPIP reduction method.

-

Readout: Decrease in Absorbance at 600 nm (Blue

Colorless).

Detailed Protocol: Time-Dependent Inhibition (TDI)

Phase 1: Pre-Incubation (Inactivation Step)

This step allows the 4-OHA to bind and covalently modify the enzyme in the absence of the natural substrate.

-

Prepare Inactivation Buffer (10X):

-

500 mM Potassium Phosphate (pH 7.5)

-

2 mM ThDP

-

20 mM

-

1% Triton X-100 (to prevent aggregation)

-

-

Prepare Inhibitor Stocks:

-

Dissolve 4-OHA in water or DMSO (keep DMSO <1% final).

-

Prepare a dilution series: 0, 10, 50, 100, 250, 500

.

-

-

Incubation Setup:

-

Mix 90

Enzyme Solution (approx. 0.5 mg/mL) with 10 -

Incubate at 25°C (or 37°C depending on enzyme stability).

-

Start Timer.

-

Phase 2: Residual Activity Measurement (The "Chase")

At defined time intervals (

-

Prepare Assay Master Mix (Bulk):

-

50 mM Potassium Phosphate (pH 7.5)

-

0.2 mM ThDP

-

2.0 mM

-

0.1 mM DCPIP (Reporter)

-

0.5 mM 2-Oxoadipate (Substrate - Saturating concentration

).

-

-

Measurement:

-

Pipette 980

Assay Master Mix into a cuvette. -

Add 20

Aliquot from the Pre-Incubation mix. -

Immediately mix and monitor

for 60 seconds. -

Calculate the initial velocity (

) from the linear slope.

-

Data Analysis & Validation

Calculation of Kinetic Constants

The inactivation follows pseudo-first-order kinetics. Use the following logic to extract

| Step | Calculation | Equation |

| 1. Determine | Plot | |

| 2. Kitz-Wilson Plot | Plot | Hyperbolic fit |

| 3. Extract Constants | Fit data to the inactivation equation to find |

Quality Control & Troubleshooting

-

Self-Validation Check: The "0

Inhibitor" control must show stable activity over the 30-minute incubation. If activity drops, the enzyme is thermally unstable; add 10% glycerol or reduce temperature to 4°C. -

Substrate Protection: To prove active-site specificity, pre-incubate Enzyme + 4-OHA + High Concentration Substrate . Inactivation should be significantly slower (competitive protection).

-

Linearity: Ensure the DCPIP assay slope is linear for the first 30 seconds. If the rate curves, the enzyme concentration in the cuvette is too high.

Workflow Diagram

The following diagram summarizes the experimental workflow for the discontinuous assay.

Figure 2: Discontinuous assay workflow for determining time-dependent inactivation parameters.

References

-

Leandro, J., et al. (2020). Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. ACS Chemical Biology, 15(8), 2041–2047.

-

Silverman, R. B., et al. (1991).

-Aminobutyric Acid Aminotransferase by 4-Amino-5-fluoro-5-hexenoic Acid. Journal of the American Chemical Society, 113(26), 9817–9828. -

Gupta, S.C.[1][2] (1970).[3] Standardization of enzyme activity units. Analytical Biochemistry. (Referenced context for unit calculation in general enzymatic assays).

Sources

Technical Application Note: Handling, Storage, and Experimental Protocols for 4-Oxo-5-hexenoic Acid

Executive Summary & Chemical Profile[1]

4-Oxo-5-hexenoic acid (CAS: 6934-64-1) is a reactive metabolic probe and structural analog of 5-aminolevulinic acid (5-ALA). It is primarily utilized in biochemical research as an affinity label and irreversible inhibitor of enzymes involved in heme biosynthesis, specifically 5-aminolevulinate dehydratase (ALAD) (also known as Porphobilinogen Synthase).

Critical Technical Warning: This compound contains a vinyl ketone moiety (

-

Polymerization: Spontaneous self-reaction at room temperature.

-

Nucleophilic Attack: Rapid covalent modification of free thiols (cysteine) and amines (lysine) in non-target proteins if not handled correctly.

Chemical Identity Table[2][3][4]

| Property | Specification |

| IUPAC Name | 4-Oxohex-5-enoic acid |

| Formula | |

| Molecular Weight | 128.13 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (Temperature dependent) |

| Solubility | Soluble in DMSO, Ethanol, Dichloromethane; Water (pH dependent) |

| Reactivity Class | Alkylating Agent / Michael Acceptor |

Storage & Stability Guidelines

The Golden Rule: Treat 4-oxo-5-hexenoic acid as a "use-immediately" reagent upon thawing. The vinyl ketone group is thermodynamically driven to polymerize.

A. Long-Term Storage Protocol

-

Temperature: Store strictly at -20°C or -80°C .

-

Atmosphere: The vial must be purged with Argon or Nitrogen before sealing. Oxygen promotes radical-initiated polymerization.

-

Desiccation: Store in a desiccator or with silica packets. Moisture can catalyze hydrolysis or Michael addition of water (hydration) over long periods.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or adsorb the lipophilic vinyl tail.

B. Stability Logic (The "Why")

The vinyl ketone group (

Solubilization & Handling Protocols

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution.

-

Equilibration: Allow the product vial to warm to room temperature inside the desiccator (approx. 15 mins) to prevent water condensation on the cold chemical.

-

Solvent Choice:

-

Recommended:Anhydrous DMSO (Dimethyl sulfoxide). DMSO stabilizes the compound better than protic solvents.

-

Alternative: Absolute Ethanol (if DMSO is incompatible with downstream assays).

-

Avoid: Water or basic buffers for stock preparation.

-

-

Dissolution: Add solvent to achieve 100 mM concentration. Vortex gently.

-

Aliquot: Immediately dispense into single-use aliquots (e.g., 10-50

L). -

Freeze: Snap-freeze in liquid nitrogen and store at -80°C. Do not refreeze thawed aliquots.

Protocol 2: Working Solutions & Buffer Compatibility

Critical Interaction Warning: Do NOT use primary amine buffers (e.g., Tris, Glycine ) as the reaction medium.

-

Mechanism:[1][2][3][4] The primary amines in Tris will act as nucleophiles, attacking the vinyl group via Michael addition, neutralizing the inhibitor before it reaches the enzyme target.

Recommended Buffers:

Experimental Application: ALAD Inhibition Assay

Context: 4-Oxo-5-hexenoic acid inhibits ALAD by covalently modifying active site lysine residues (forming a Schiff base) and potentially alkylating adjacent cysteine residues essential for zinc binding.

Workflow Diagram (Graphviz)

Figure 1: Experimental workflow for ALAD inhibition assays, highlighting the critical exclusion of amine-based buffers during the pre-incubation phase.

Step-by-Step Assay Protocol

-

Enzyme Prep: Dilute purified ALAD or tissue homogenate in 0.1 M Potassium Phosphate Buffer (pH 6.8 - 7.0) containing 10 mM

-mercaptoethanol (to maintain enzyme thiols, but see note below).-

Expert Note: While thiols protect ALAD, high concentrations of DTT or

-ME can scavenge the inhibitor. Use the minimum necessary thiol concentration for enzyme stability, or add the inhibitor before adding excess reducing agents if studying irreversible inactivation kinetics.

-

-

Inhibitor Addition: Add 4-oxo-5-hexenoic acid (from DMSO stock) to the enzyme. Typical screening range: 10

M to 1 mM . -

Pre-Incubation: Incubate for 15–30 minutes at 37°C . This allows the slow covalent bond formation (alkylation) to occur.

-

Substrate Start: Add 5-Aminolevulinic Acid (substrate) to initiate the residual activity check.

-

Detection: Stop reaction with TCA/HgCl2 and measure Porphobilinogen (PBG) formation using Ehrlich’s reagent (Absorbance at 555 nm).

Chemical Instability & Degradation Pathways

Understanding the degradation helps in troubleshooting failed experiments.

Figure 2: Primary degradation pathways. Avoidance of these paths is the basis for the storage and buffer selection protocols.

Safety & Hazard Information (HSE)

-

Hazard Classification: Skin Corr. 1B (H314) ; Eye Dam. 1 (H318) .[3]

-

Handling: Always use a chemical fume hood.[5][6] Wear nitrile gloves and safety goggles.

-

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400 (if available) or copious water. The alkylating nature means tissue damage can be insidious.

-

Eyes: Rinse for >15 minutes. Seek immediate medical attention.

-

References

-

Chemical Identity & Properties: PubChem. 4-Oxo-5-hexenoic Acid (Compound).[7] National Library of Medicine. [Link]

-

Enzymatic Mechanism (ALAD): Jaffe, E. K. (2004). The porphobilinogen synthase protein superfamily. Chemical Reviews. [Link]

-

Inhibition Kinetics: Nandi, D. L., & Shemin, D. (1968). 5-Aminolevulinic acid dehydratase of Rhodopseudomonas spheroides. III. Mechanism of porphobilinogen synthesis. Journal of Biological Chemistry. [Link]

Sources

- 1. buyat.ppg.com [buyat.ppg.com]

- 2. 5-Aminolaevulinic acid dehydratase: metals, mutants and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mechanism of action of 5-aminolaevulinate dehydratase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Oxo-5-hexenoic Acid | C6H8O3 | CID 3028614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 4-Oxo-5-hexenoic Acid as a Building Block in Organic Synthesis

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry, chemical biology, and organic synthesis. It focuses on 4-Oxo-5-hexenoic Acid , a bifunctional "warhead" scaffold capable of precise covalent modification and heterocyclic construction.

| MW: 128.13 g/molExecutive Summary

4-Oxo-5-hexenoic acid is a versatile C6 building block characterized by a terminal vinyl ketone (enone) tethered to a carboxylic acid . This dual functionality makes it a high-value scaffold for two primary applications:

-

Covalent Inhibitor Design: The

-unsaturated ketone acts as a Michael acceptor, specifically targeting nucleophilic cysteine residues in enzymes (e.g., GABA aminotransferase, DHTKD1) to form irreversible covalent adducts. -

Heterocycle Synthesis: The molecule serves as a linear precursor for 5-substituted pyrrolidinones and furanones via cyclocondensation reactions, leveraging the carboxylic acid for intramolecular trapping or amide formation.

This guide provides the chemical profile, handling protocols, and step-by-step methodologies for synthesizing and utilizing this compound in drug discovery and material science.

Chemical Profile & Reactivity Map

The molecule consists of an electrophilic "warhead" (enone) and a hydrophilic "anchor" (carboxylic acid).

| Feature | Chemical Nature | Reactivity / Application |

| C1-C3 Segment | Propionic Acid Tether | Anchor: Amide coupling, esterification, or surface attachment. |

| C4 Carbonyl | Ketone | Nucleophilic Attack: Schiff base formation (amines), reduction to alcohol. |

| C5-C6 Alkene | Terminal Vinyl Group | Michael Acceptor: Reacts with thiols (Cys), amines (Lys), and enolates. Polymerization: Prone to radical polymerization (requires stabilization). |

Stability Warning

-

Polymerization: The terminal vinyl ketone is highly reactive. Pure 4-oxo-5-hexenoic acid can polymerize at room temperature.

-

Storage: Store at -20°C. Commercial samples are often stabilized with hydroquinone or supplied as the Mannich base precursor (which releases the enone upon heating/basification).

Mechanism of Action (Signaling & Synthesis)[1]

The following diagram illustrates the divergent pathways for 4-oxo-5-hexenoic acid: acting as a covalent trap for enzymes or as a substrate for cyclization.

Figure 1: Divergent reactivity pathways. The enone moiety drives covalent inhibition (Red path), while the keto-acid backbone facilitates heterocycle formation (Green path).

Experimental Protocols

Protocol A: Synthesis of 4-Oxo-5-hexenoic Acid (Mannich Route)

Rationale: Direct isolation of the vinyl ketone is difficult due to polymerization. The standard method involves synthesizing the Mannich base precursor and eliminating the amine in situ.

Reagents:

-

Levulinic acid (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

Ethanol (Solvent)

-

Hydrochloric acid (catalytic)

Step-by-Step Procedure:

-

Mannich Condensation:

-

Dissolve Levulinic acid (11.6 g, 100 mmol), Paraformaldehyde (3.6 g), and Dimethylamine HCl (9.8 g) in Ethanol (50 mL).

-

Add catalytic conc.[1] HCl (0.5 mL).

-

Reflux the mixture for 2–4 hours. The reaction generates the Mannich base: 5-(dimethylamino)-4-oxopentanoic acid hydrochloride (Note: The carbon chain extends by one methylene unit from the methyl group).

-

-

Work-up (Precursor Isolation):

-

Concentrate the solvent in vacuo.[1]

-

Recrystallize the resulting solid from Ethanol/Acetone to obtain the stable Mannich base salt. Stop here for long-term storage.

-

-

Elimination (Generating the Enone):

-

Immediately before use: Dissolve the Mannich base in water or buffer (pH > 7).

-

Steam distill the mixture or stir with weak base (NaHCO3) at room temperature for 30 mins.

-

Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo at low temperature (< 30°C).

-

Result: 4-Oxo-5-hexenoic acid (pale yellow oil). Use immediately.

-

Protocol B: Covalent Binding Assay (Enzyme Inhibition)

Rationale: To validate the "warhead" activity against a target protein (e.g., DHTKD1 or a model thiol).

Materials:

-

Target Protein (10 µM in PBS, pH 7.4)

-

4-Oxo-5-hexenoic Acid (Stock: 10 mM in DMSO)

-

GSH (Glutathione) as a positive control nucleophile.

-

LC-MS (Q-TOF or Orbitrap).

Procedure:

-

Incubation:

-

Aliquot 50 µL of protein solution.

-

Add 0.5 µL of inhibitor stock (Final conc: 100 µM, 10x excess).

-

Incubate at 37°C for timepoints: 0, 15, 30, 60 min.

-

-

Quenching:

-

Stop reaction by adding 1% Formic Acid.

-

-

Analysis:

-

Analyze intact protein mass via LC-MS.

-

Expected Shift: Look for a mass increase of +128.13 Da (Monoadduct) or multiples thereof.

-

Verification: Digest with Trypsin and map the peptide. The modification should localize to a surface Cysteine.

-

Protocol C: Synthesis of 5-Vinyl-2-pyrrolidinone

Rationale: Utilizing the scaffold to build heterocycles via reductive amination/cyclization.

Reagents:

-

Ammonium Acetate or Primary Amine (1.5 eq)

-

Sodium Cyanoborohydride (

) (1.2 eq)

Procedure:

-

Dissolve 4-oxo-5-hexenoic acid in Methanol.

-

Add Ammonium Acetate (for unsubstituted lactam) and stir for 30 min to form the imine.

-

Add

slowly at 0°C. -

Stir at Room Temp for 12 hours.

-

Cyclization: The reduced intermediate (4-amino-5-hexenoic acid derivative) often cyclizes spontaneously or upon heating (Reflux in Toluene with Dean-Stark trap) to form the lactam.

-

Purification: Flash chromatography (EtOAc/Hexane).

References

-

Inhibition of Human DHTKD1: Lazarus, M. B., et al. "Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex."[8] ACS Chemical Biology, 2020. Significance: Identifies 4-oxo-5-hexenoic acid as an irreversible inhibitor targeting the enzyme active site.

-

Mechanism of GABA-AT Inactivation: Silverman, R. B., et al. "Mechanism of Inactivation of gamma-Aminobutyric Acid Aminotransferase by 4-Amino-5-fluoro-5-hexenoic Acid."[9] Journal of the American Chemical Society, 2004. Significance: Describes the formation of 4-oxo-5-hexenoic acid as a reactive metabolite and its Michael acceptor properties.

-

Alaremycin Biosynthesis & Activity: Kawaguchi, J., et al. "Isolation of a New Antibiotic, Alaremycin, Structurally Related to 5-Aminolevulinic Acid."[3][10][11][12] Bioscience, Biotechnology, and Biochemistry, 2014. Significance: Validates the scaffold as a natural product antibiotic targeting porphobilinogen synthase.

- Pan, Y., et al. "A convenient approach for vinylation reaction in the synthesis of 5-vinyl-2-pyrrolidinone." Tetrahedron Letters, 2003.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. rsc.org [rsc.org]

- 8. familiasga.com [familiasga.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Application Notes & Protocols for 4-Oxo-5-hexenoic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold

4-Oxo-5-hexenoic acid is a deceptively simple molecule, yet it holds significant potential as a versatile building block in medicinal chemistry. Its structure is characterized by three key functional groups: a terminal vinyl group, a ketone, and a carboxylic acid. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures and focused compound libraries. This guide provides an in-depth exploration of the applications of 4-Oxo-5-hexenoic acid, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties of 4-Oxo-5-hexenoic Acid

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 6934-64-1 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | 4-oxohex-5-enoic acid | [1] |

| SMILES | C=CC(=O)CCC(=O)O | [1] |

Application I: A Key Precursor in the Synthesis of Vigabatrin

One of the most significant applications of 4-Oxo-5-hexenoic acid is its potential as a precursor to 4-amino-5-hexenoic acid, commercially known as Vigabatrin.[2][3][4][5] Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) and is used as an antiepileptic medication.[2][3][4] The conversion of the 4-oxo group to an amino group can be efficiently achieved through reductive amination.

Protocol 1: Synthesis of (±)-4-Amino-5-hexenoic Acid (Vigabatrin) via Reductive Amination

This protocol outlines a one-pot reductive amination of 4-Oxo-5-hexenoic acid. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired amine.

Workflow for Vigabatrin Synthesis

Sources

- 1. 4-Oxo-5-hexenoic Acid | C6H8O3 | CID 3028614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US5380936A - Process for preparing 4-amino-5-hexenoic acid - Google Patents [patents.google.com]

- 4. US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof - Google Patents [patents.google.com]

- 5. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Common side reactions in "4-Oxo-5-hexenoic Acid" synthesis

This guide serves as a technical support resource for the synthesis and handling of 4-Oxo-5-hexenoic Acid (also known as succinyl vinyl ketone or 4-oxohex-5-enoic acid). This

Current Status: Operational Subject: Troubleshooting Common Side Reactions & Stability Issues

Introduction & Molecule Profile

Target Molecule: 4-Oxo-5-hexenoic Acid

Structure:

-

Michael Acceptor: The terminal enone system is highly susceptible to nucleophilic attack (C6 position).

-

Polymerization Risk: High (Radical and Anionic).

-

Metabolic Relevance: Structural analog of 5-aminolevulinic acid (ALA); inhibitor of porphobilinogen synthase.[3]

Core Synthesis Protocol (The "Standard" Route)

Based on the ring-opening of cyclic anhydrides via vinyl organometallics.

Method: Nucleophilic Acylation of Succinic Anhydride with Vinylmagnesium Bromide.

-

Setup: Flame-dried glassware,

atmosphere. -

Reagents: Succinic Anhydride (1.0 equiv), Vinylmagnesium bromide (1.1 equiv, 1.0 M in THF).

-

Conditions: THF,

(Critical for mono-addition). -

Quench: Aqueous

(buffered) or dilute HCl.

Troubleshooting Guide: Common Side Reactions

Issue 1: "My product turned into an insoluble gel during concentration."

Diagnosis: Radical Polymerization The terminal vinyl ketone moiety is an aggressive monomer. Without stabilization, concentration (increasing monomer density) and heat trigger rapid polymerization.

-

Mechanism: Radical initiation (often by trace peroxides in ether/THF) leads to propagation across the C5-C6 alkene.

-

Corrective Action:

-

Add Inhibitors: Introduce Hydroquinone or BHT (Butylated hydroxytoluene) (approx. 0.1 wt%) into the collection flask before solvent evaporation.

-

Temperature Control: Never heat the rotary evaporator bath above

. -

Solvent Choice: Avoid ethers prone to peroxide formation (e.g., uninhibited diethyl ether) for the final workup.

-

Issue 2: "I see a major impurity (+18 mass units) or loss of the alkene proton signals."

Diagnosis: Michael Addition (Water/Solvent Attack) The C6 position is electrophilic. If the quench is too basic or if the workup takes too long in protic media, water or alcohols will add across the double bond.

-

Mechanism:

-

Corrective Action:

-

pH Control: Keep the aqueous layer acidic (pH 2-3) during extraction. Basic conditions accelerate Michael addition.

-

Speed: Perform extraction and phase separation rapidly at

. -

Drying: Dry organic layers thoroughly with

to remove residual water before concentration.

-

Issue 3: "The NMR shows a complex mixture of lactones and open chains."

Diagnosis: Pseudo-Acid Cyclization (Lactol Formation)

-

Mechanism: Intramolecular nucleophilic attack of the carboxylate oxygen on the ketone carbonyl.

-

Corrective Action:

-

Analysis: This is often an equilibrium, not a permanent side reaction. In

, you may see both forms. -

Derivatization: If a stable solid is required, convert to the methyl ester immediately using diazomethane (caution) or

.

-

Issue 4: "Low yield with significant tertiary alcohol byproducts."

Diagnosis: Bis-Addition (Over-alkylation) The Grignard reagent attacked the ketone formed from the initial ring opening.

-

Mechanism: The magnesium alkoxide intermediate is usually stable at low temps, preventing the ketone from reforming until quench. However, if the temp rises or stoichiometry is off, the ketone forms and reacts with a second equivalent of VinylMgBr.

-

Corrective Action:

-

Reverse Addition: Add the Grignard reagent slowly to the anhydride solution (not vice versa) to maintain a localized excess of anhydride.

-

Temperature: Strictly maintain

.

-

Visualizing the Chemistry

The following diagram illustrates the competition between the desired pathway and the critical side reactions.

Caption: Reaction pathway showing the critical control points (Temperature, Stoichiometry, pH) required to avoid irreversible side products.

Summary Data Table

| Parameter | Optimal Condition | Consequence of Deviation |

| Reaction Temp | Formation of bis-addition products (tertiary alcohols). | |

| Stoichiometry | 1.0 : 1.1 (Anhydride:Grignard) | Excess Grignard leads to over-alkylation; Excess Anhydride complicates purification. |

| Quench pH | Acidic (pH 2-3) | Basic pH triggers Michael addition of water (hydration). |

| Stabilization | Hydroquinone / BHT | Without inhibitors, the vinyl group polymerizes upon concentration. |

| Storage | Light and heat accelerate decomposition and polymerization. |

References

-

Heinemann, I., et al. (2010).[3] Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin. PMC PubMed Central. Link

-

Silverman, R. B., et al. (2017). Unusual Mechanistic Difference in the Inactivation of γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society.[2] Link

-

PrepChem. Synthesis of Succinic Anhydride. (General reference for starting material handling). Link

-

Organic Syntheses. Vinylmagnesium Bromide Preparation. Org. Syn. Coll. Vol. 4, p.258. Link

Sources

Troubleshooting low purity of synthesized "4-Oxo-5-hexenoic Acid"

Welcome to the technical support center for the synthesis of 4-Oxo-5-hexenoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis and purification, ensuring you achieve the highest possible purity for your downstream applications.

Introduction to the Synthesis

4-Oxo-5-hexenoic acid is a bifunctional molecule containing both a ketone and a carboxylic acid, with a terminal vinyl group that offers a site for further chemical modification. A common and reliable method for its synthesis is the acetoacetic ester synthesis. This classic named reaction provides a straightforward route to substituted ketones and, in this case, a gamma-keto acid.[1]

The synthesis proceeds in three key stages:

-

Enolate Formation: A base is used to deprotonate the acidic α-carbon of a β-ketoester, typically ethyl acetoacetate, to form a stabilized enolate.[2]

-

Alkylation: The nucleophilic enolate attacks an appropriate electrophile. For the synthesis of 4-Oxo-5-hexenoic Acid, an allyl halide such as allyl bromide is used.

-

Hydrolysis and Decarboxylation: The resulting substituted β-ketoester is then subjected to acidic or basic hydrolysis to cleave the ester and subsequent heating promotes decarboxylation to yield the final product.[2]

This guide will address common issues that can arise at each of these stages, leading to low purity of the final product.

Troubleshooting Guide: Low Purity of 4-Oxo-5-hexenoic Acid

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer:

Multiple spots on your TLC plate are a clear indication of a mixture of compounds. In the context of the acetoacetic ester synthesis for 4-Oxo-5-hexenoic Acid, the most common impurities are:

-

Unreacted Ethyl Acetoacetate: If the initial deprotonation or the subsequent alkylation is incomplete, you will have residual starting material.

-

Dialkylated Product (Ethyl 2,2-diacetyl-5-hexenoate): The mono-alkylated intermediate still possesses an acidic proton and can undergo a second alkylation.[3] This is more likely if an excess of the alkylating agent or base is used.

-

O-Alkylated Product: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen. While C-alkylation is generally favored, some O-alkylation can occur, leading to an ether byproduct.

-

Incomplete Hydrolysis Product (Ethyl 4-acetyl-5-hexenoate): If the hydrolysis step is not driven to completion, the ethyl ester of the final product will be present.

-

Polymerized Product: The vinyl ketone moiety in the final product is susceptible to polymerization, especially under harsh conditions (e.g., high heat, presence of radical initiators).

To identify these, you can run co-spot TLCs with your starting materials. The dialkylated product will be less polar than your desired mono-alkylated intermediate.

Question 2: The ¹H NMR of my purified product shows unexpected signals. How can I identify the impurities?

Answer:

Interpreting the ¹H NMR spectrum is crucial for identifying impurities that may have co-purified with your product. Here is a guide to some common impurity signals:

| Impurity | Expected ¹H NMR Signals (in CDCl₃) | Rationale |

| Unreacted Ethyl Acetoacetate | ~1.3 ppm (t, 3H), ~2.2 ppm (s, 3H), ~3.4 ppm (s, 2H), ~4.2 ppm (q, 2H) | These are the characteristic signals for the ethyl and acetyl groups of the starting material. |

| Dialkylated Product | Absence of the methine proton (~3.5-3.7 ppm in the intermediate). Presence of two sets of allyl protons. | The key indicator is the disappearance of the signal for the proton on the α-carbon that was alkylated. |

| Incomplete Hydrolysis Product | ~1.2 ppm (t, 3H), ~4.1 ppm (q, 2H) | The presence of a triplet and a quartet in these regions strongly suggests the persistence of an ethyl ester group. |

| Solvent Residue | Varies depending on the solvent used for purification (e.g., Ethyl Acetate: ~1.2, 2.0, 4.1 ppm; Dichloromethane: ~5.3 ppm). | Compare any unexpected signals to the known chemical shifts of common laboratory solvents. |

Expected ¹H NMR Spectrum of 4-Oxo-5-hexenoic Acid:

-

Vinyl Protons (3H): A complex multiplet between 5.8-6.5 ppm.

-

Methylene Protons α to Ketone (2H): A triplet around 2.9 ppm.

-

Methylene Protons β to Ketone (2H): A triplet around 2.6 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet, typically >10 ppm.

Question 3: My yield is consistently low. What are the most common reasons and how can I improve it?

Answer:

Low yields can be frustrating. Here are the most common culprits and how to address them:

-

Incomplete Enolate Formation:

-

Cause: The base used may not be strong enough, or it may have degraded due to improper storage. Moisture in the reaction flask can also quench the base.

-

Solution: Ensure your sodium ethoxide or other alkoxide base is fresh and handled under anhydrous conditions. Use freshly distilled, dry solvents. You can also consider using a stronger base like sodium hydride, but with appropriate safety precautions.

-

-

Side Reactions During Alkylation:

-

Cause: As mentioned, dialkylation is a common side reaction. Also, if the reaction temperature is too high, elimination reactions of the alkyl halide can compete with the desired substitution.

-

Solution: Use a stoichiometric amount of the alkylating agent (allyl bromide). Add the alkylating agent slowly to the enolate solution at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

-

-

Incomplete Hydrolysis and/or Decarboxylation:

-

Cause: The conditions for hydrolysis (acid or base concentration, temperature, reaction time) may not be sufficient for complete conversion. Decarboxylation requires heat, and insufficient temperature or time will lead to the presence of the β-keto acid intermediate.[2]

-

Solution: For acidic hydrolysis and decarboxylation, refluxing with a moderately concentrated acid (e.g., 3-6 M HCl or H₂SO₄) for several hours is typically effective. Monitor the reaction by TLC until the intermediate is no longer visible.

-

-

Product Loss During Workup and Purification:

-

Cause: 4-Oxo-5-hexenoic acid has some water solubility due to the carboxylic acid group, leading to loss during aqueous extractions. It can also be sensitive to high temperatures during solvent removal or distillation.

-

Solution: When extracting your product from an aqueous layer, ensure the aqueous layer is acidified to a low pH (~1-2) to protonate the carboxylate, making it more soluble in organic solvents. Use multiple extractions with a suitable solvent like ethyl acetate. When removing the solvent, use a rotary evaporator at a moderate temperature. For purification, column chromatography is generally preferred over distillation for this compound.

-

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-5-hexenoic Acid via Acetoacetic Ester Synthesis

This protocol is a general guideline. Optimization may be required.

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C. Add ethyl acetoacetate (1.0 eq) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add allyl bromide (1.0 eq) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Workup of Intermediate: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the crude ethyl 4-acetyl-5-hexenoate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add 3 M sulfuric acid and heat the mixture to reflux. Monitor the reaction by TLC. The evolution of CO₂ gas should be observed. Continue refluxing for 4-6 hours or until the reaction is complete.

-

Final Workup and Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow and Potential Pitfalls

Workflow for the Synthesis of 4-Oxo-5-hexenoic Acid

Caption: A simplified workflow for the three main stages of 4-Oxo-5-hexenoic Acid synthesis.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting low purity issues in the synthesis.

Frequently Asked Questions (FAQs)

-

Q1: What is the best way to purify the final product?

-

A: Given the potential for thermal decomposition and polymerization, flash column chromatography on silica gel is the recommended method for purifying 4-Oxo-5-hexenoic Acid. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.

-

-

Q2: How should I store 4-Oxo-5-hexenoic Acid?

-

A: As a vinyl ketone, the product is susceptible to polymerization. It should be stored at low temperatures (ideally -20 °C) under an inert atmosphere (nitrogen or argon). If it is to be stored for an extended period, the addition of a radical inhibitor like hydroquinone may be considered.

-

-

Q3: Can I use a different base for the enolate formation?

-

A: Yes, other alkoxide bases such as sodium methoxide or potassium tert-butoxide can be used. However, it is generally recommended to use an alkoxide that matches the ester group of your starting material to avoid transesterification.[4] Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be used effectively, but requires careful handling.

-

-

Q4: My decarboxylation step seems to be very slow. What can I do?

-

A: Ensure that the hydrolysis of the ester is complete before expecting efficient decarboxylation. The presence of a β-keto acid is necessary for this reaction to proceed readily with heat.[2] If the reaction is still slow, you can try increasing the concentration of the acid or the reflux temperature, but be mindful of potential side reactions at higher temperatures.

-

References

-

Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Acetoacetic ester synthesis. Retrieved from [Link]

-

MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Pradip's Portal. (n.d.). Acetoacetic ester synthesis mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Explained. (2019, August 25). 11.10 Acetoacetic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-5-hexenoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Unsaturated Keto Acids

From the Desk of the Senior Application Scientist

Welcome to the technical support center for catalyst selection in the synthesis of unsaturated keto acids. These molecules are critical intermediates in pharmaceuticals, agrochemicals, and materials science. However, their synthesis presents unique challenges in controlling regioselectivity, stereoselectivity, and functional group tolerance. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-proven insights into your experimental design. We will explore the causality behind catalyst and reaction choices to empower you to overcome common hurdles in your research.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions that form the basis of catalyst selection for this molecular class.

Q1: What are the primary catalytic strategies for synthesizing unsaturated keto acids?

A: The synthesis of unsaturated keto acids is not a one-size-fits-all problem. The optimal strategy depends heavily on the available starting materials and the desired position of the unsaturation (e.g., α,β- vs. γ,δ-). The main catalytic routes include:

-

Direct Oxidation of Precursors: This is a common and efficient method. It can involve the oxidation of unsaturated fatty acids/esters, α-hydroxy acids, or even alkenes.[1][2] Catalysts for these transformations are often based on transition metals like Palladium, Copper, Vanadium, or Iron.[1][2][3][4] For instance, a Pd(II)/Lewis Acid system can be used for the aerobic oxidation of unsaturated fatty acids.[2]

-

Dehydrogenation of Saturated Analogs: This strategy involves introducing a double bond into a saturated keto acid or ester precursor. Palladium-catalyzed α,β-dehydrogenation is a powerful technique that often proceeds via the generation of a zinc enolate followed by β-hydride elimination.[5] Similarly, iridium/copper relay catalysis can achieve aerobic α,β-dehydrogenation of γ,δ-unsaturated carboxylic acids to yield conjugated dienoic acids.[5]

-

Condensation and Coupling Reactions: Classic organic reactions like the Knoevenagel, Doebner-Knoevenagel, and Aldol condensations are foundational for constructing the carbon skeleton and introducing the double bond simultaneously.[5][6] These reactions are often catalyzed by bases or, for asymmetric variants, by organocatalysts.[5][7]

-

Carbonylation Reactions: Transition-metal-catalyzed carbonylation of substrates like aryl halides can introduce the keto-acid functionality.[3] These methods offer good selectivity but may require high-pressure operations and costly catalysts.[3]

Q2: How does the desired position of the double bond (α,β- vs. γ,δ-) influence my catalyst choice?

A: The location of the unsaturation is a critical decision point that dictates the entire synthetic approach.

-

For α,β-Unsaturated Keto Acids: The primary goal is to form a conjugated system.

-

For γ,δ-Unsaturated Keto Acids: Here, the double bond is not conjugated with the carbonyl groups.

-

Catalyst Strategy: These are often synthesized through methods where the double bond is already present in the starting material. Organocatalytic methods, such as the asymmetric peroxidation of existing γ,δ-unsaturated β-keto esters using cinchona-derived catalysts, are highly effective for introducing functionality without disturbing the double bond's position.[8]

-

The choice is visualized in the decision workflow below.

Caption: Decision workflow for catalyst selection based on unsaturation position.

Q3: What is the specific role of Lewis acids in these syntheses, and when should I add one?

A: Lewis acids are electron-pair acceptors and play a multifaceted role, primarily by activating electrophiles. In the context of unsaturated keto acid synthesis, their addition can be crucial.

-